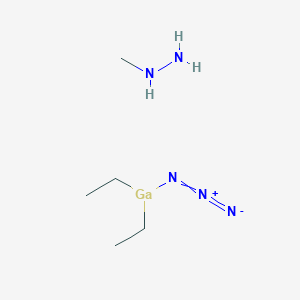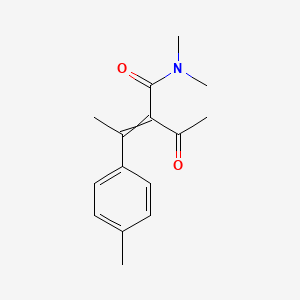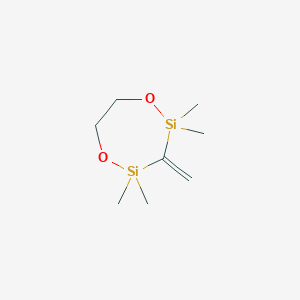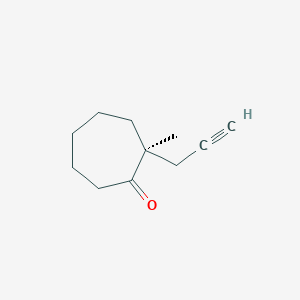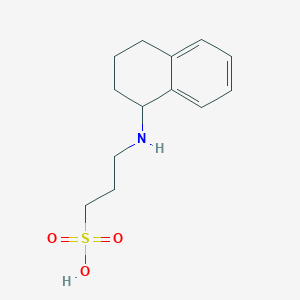![molecular formula C24H23ClN2O4S B14222910 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide CAS No. 827576-86-3](/img/structure/B14222910.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a chloropentanamide moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-Benzoylbenzenesulfonamide: This intermediate is prepared by reacting 2-benzoylbenzenesulfonyl chloride with an appropriate amine under controlled conditions.
Coupling Reaction: The intermediate is then coupled with 4-aminophenyl-5-chloropentanamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Analyse Des Réactions Chimiques
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Applications De Recherche Scientifique
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide can be compared with other similar compounds, such as:
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-bromopentanamide: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-fluoropentanamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-iodopentanamide:
Propriétés
Numéro CAS |
827576-86-3 |
|---|---|
Formule moléculaire |
C24H23ClN2O4S |
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-5-chloropentanamide |
InChI |
InChI=1S/C24H23ClN2O4S/c25-17-7-6-12-23(28)26-19-13-15-20(16-14-19)32(30,31)27-22-11-5-4-10-21(22)24(29)18-8-2-1-3-9-18/h1-5,8-11,13-16,27H,6-7,12,17H2,(H,26,28) |
Clé InChI |
XMPUIDRJVYNYTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


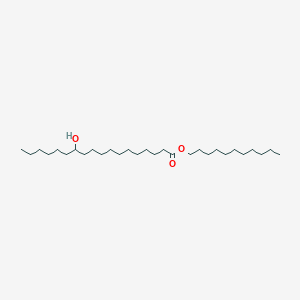
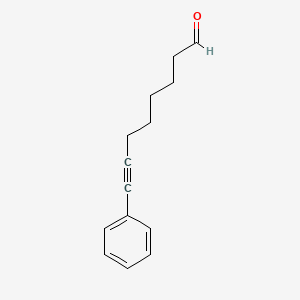

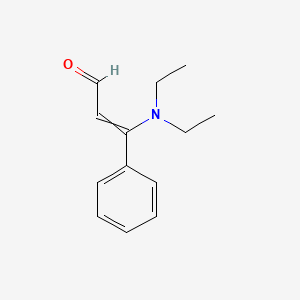
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)


